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  • Product: 1-(4-Dimethylamino-phenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 169036-55-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrroles Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial building blocks i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The introduction of a 4-dimethylaminophenyl group at the N-1 position of the pyrrole ring creates a molecule with interesting electronic properties, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic pathway to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and key characterization data.

The synthesis is strategically divided into two primary stages: the formation of the N-arylpyrrole core via the Paal-Knorr synthesis, followed by the regioselective introduction of a formyl group at the C-2 position through the Vilsmeier-Haack reaction. This approach offers a reliable and efficient route to the target compound.

Part 1: Synthesis of the Precursor: 1-(4-dimethylaminophenyl)-1H-pyrrole

The initial step involves the construction of the 1-(4-dimethylaminophenyl)-1H-pyrrole ring system. The Paal-Knorr synthesis is a classic and highly effective method for this transformation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl species.

Reaction Scheme:
Causality Behind Experimental Choices:
  • Choice of Reactants: N,N-dimethyl-p-phenylenediamine is selected as the primary amine to introduce the desired dimethylaminophenyl moiety. 2,5-dimethoxytetrahydrofuran is a preferred source of succinaldehyde as it is less prone to polymerization than succinaldehyde itself.[4]

  • Acid Catalysis: The reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid.[1][3] The acid facilitates the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive succinaldehyde and protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[3]

  • Solventless or High-Boiling Point Solvents: The reaction can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[4] Alternatively, high-boiling point solvents like acetic acid can be used to ensure the reaction proceeds at an adequate rate.

Experimental Protocol: Paal-Knorr Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-dimethyl-p-phenylenediamine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction Initiation: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(4-dimethylaminophenyl)-1H-pyrrole.

Part 2: Formylation of 1-(4-dimethylaminophenyl)-1H-pyrrole

The second stage of the synthesis involves the introduction of a carbaldehyde group onto the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic and heteroaromatic compounds.[2][5]

Reaction Scheme:
Causality Behind Experimental Choices:
  • Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] This reagent is a weak electrophile that is highly effective for the formylation of electron-rich pyrroles.[5]

  • Regioselectivity: The formylation of 1-substituted pyrroles predominantly occurs at the C-2 position due to the electronic activation provided by the nitrogen atom and the greater stability of the resulting intermediate.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize the formation of byproducts. The subsequent hydrolysis of the iminium salt intermediate is crucial to obtain the final aldehyde product.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general procedure for the formylation step.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve the 1-(4-dimethylaminophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the iminium salt intermediate. This step should be performed with caution as the reaction can be exothermic.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

StepReactantsKey Reagents/CatalystsSolventTemperatureTypical Time
1. Paal-Knorr Synthesis N,N-dimethyl-p-phenylenediamine, 2,5-dimethoxytetrahydrofuranAcetic AcidAcetic AcidReflux2-4 h
2. Vilsmeier-Haack Formylation 1-(4-dimethylaminophenyl)-1H-pyrrolePOCl₃, DMFDMF0 °C to RT2-4 h

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Reactant1 N,N-dimethyl-p- phenylenediamine Intermediate 1-(4-dimethylaminophenyl)- 1H-pyrrole Reactant1->Intermediate Acetic Acid, Reflux Reactant2 2,5-dimethoxy- tetrahydrofuran Reactant2->Intermediate Product 1-(4-dimethylaminophenyl)-1H- pyrrole-2-carbaldehyde Intermediate->Product 0 °C to RT, then Hydrolysis Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Product

Caption: Synthetic workflow for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Paal-Knorr Pyrrole Synthesis Mechanism

The Paal-Knorr synthesis proceeds through a series of acid-catalyzed steps:

Paal_Knorr_Mechanism cluster_mechanism Paal-Knorr Mechanism Start 2,5-dimethoxy- tetrahydrofuran Step1 Succinaldehyde (in situ) Start->Step1 H+ Step2 Protonated Carbonyl Step1->Step2 H+ Step3 Hemiaminal Intermediate Step2->Step3 + R-NH2 Step4 Cyclized Intermediate Step3->Step4 Intramolecular Attack Step5 Dehydration Step4->Step5 - H2O End N-Arylpyrrole Step5->End - H2O Vilsmeier_Haack_Mechanism cluster_mechanism Vilsmeier-Haack Mechanism Start_VH DMF + POCl3 Step1_VH Vilsmeier Reagent (Chloroiminium ion) Start_VH->Step1_VH Step2_VH Electrophilic Attack by Pyrrole Step1_VH->Step2_VH + N-Arylpyrrole Step3_VH Iminium Salt Intermediate Step2_VH->Step3_VH Step4_VH Hydrolysis Step3_VH->Step4_VH + H2O End_VH Pyrrole-2-carbaldehyde Step4_VH->End_VH

Caption: Mechanism of the Vilsmeier-Haack reaction.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. [6]2. Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C-2 position.

  • Formation of the Iminium Salt: The resulting intermediate eliminates a chloride ion and loses a proton to restore aromaticity, forming a stable iminium salt.

  • Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to yield the final pyrrole-2-carbaldehyde. [5]

Trustworthiness: Characterization of the Final Product

Expected ¹H and ¹³C NMR Data:

The structural features of the target molecule would give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The presence of the aldehyde proton, the distinct protons of the pyrrole ring, and the signals corresponding to the dimethylaminophenyl group would confirm the product's identity. Analysis of related pyrrole-2-carboxaldehyde derivatives suggests the aldehyde proton would appear as a singlet downfield (around 9.5-10.0 ppm) in the ¹H NMR spectrum. [8][9]The pyrrole ring protons would exhibit characteristic coupling patterns. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be observed at a chemical shift of approximately 180-190 ppm. [8]

Conclusion

The synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is a well-defined two-step process that utilizes fundamental and reliable organic reactions. The Paal-Knorr synthesis provides an efficient route to the N-arylpyrrole precursor, and the Vilsmeier-Haack reaction allows for the regioselective introduction of the formyl group. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably synthesize this valuable building block for further applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful execution of this synthesis in a laboratory setting.

References

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018).
  • Review Article on Vilsmeier-Haack Reaction.
  • Paal–Knorr synthesis. Wikipedia.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Synthesis, characterization and spectral analysis, of pyrrole -2- carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone- bis(triphenylphosphine)copper(i)nitrate.
  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
  • Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum. ChemicalBook.
  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
  • DMF/POCl3 (Vilsmeier Haack Reaction)
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. (2023).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Preparation of 2,5-dimethyl-1-phenylpyrrole.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry (RSC Publishing). (2021).
  • Paal–Knorr Pyrrole Synthesis in Water.
  • Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024).
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). (2023).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025).
  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH.
  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. (2020).
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021).
  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. (2022).

Sources

Exploratory

An In-depth Technical Guide to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of pyrrole chemistry and data from analogous structures, this document details its physicochemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its prospective role as an anti-inflammatory agent.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties and the ability to be readily functionalized at various positions make it an attractive template for the design of novel therapeutic agents.[2] The introduction of an aldehyde group at the 2-position of the pyrrole ring, as seen in pyrrole-2-carbaldehydes, provides a versatile chemical handle for further molecular elaboration, making these compounds valuable synthetic intermediates.[3]

This guide focuses on a specific derivative, 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, which incorporates an electron-rich N-aryl substituent. This structural feature is anticipated to significantly modulate the electronic and pharmacological properties of the pyrrole core, offering a promising avenue for the development of new chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

While specific experimental data for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is not extensively reported in publicly available literature, its key physicochemical and spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts: the N-arylpyrrole core and the carbaldehyde functional group.

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Molecular Formula C₁₃H₁₄N₂OBased on structural formula.
Molecular Weight 214.26 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to brown solidN-arylpyrroles and aromatic aldehydes are often crystalline solids with some color due to extended conjugation.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone); sparingly soluble in non-polar solvents (e.g., Hexane); likely insoluble in water.The aromatic nature of the compound suggests solubility in organic solvents, while the lack of highly polar, water-solubilizing groups indicates poor aqueous solubility.
Melting Point Expected to be in the range of 100-150 °CAromatic compounds with similar molecular weights typically exhibit melting points in this range. For comparison, the related 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has a reported melting point.[4]
Predicted Spectroscopic Data

The spectroscopic signature of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is expected to be a composite of the signals from the pyrrole ring, the dimethylaminophenyl group, and the aldehyde moiety.

SpectroscopyPredicted Key SignalsInterpretation
¹H NMR (in CDCl₃)δ ~9.5-9.7 ppm (s, 1H)Aldehydic proton (CHO).
δ ~7.0-7.5 ppm (m, 4H)Aromatic protons of the dimethylaminophenyl ring.
δ ~6.9-7.2 ppm (m, 2H)Protons at positions 3 and 5 of the pyrrole ring.
δ ~6.2-6.4 ppm (t, 1H)Proton at position 4 of the pyrrole ring.
δ ~3.0 ppm (s, 6H)Methyl protons of the dimethylamino group (-N(CH₃)₂).
¹³C NMR (in CDCl₃)δ ~180-185 ppmCarbonyl carbon of the aldehyde group.
δ ~110-150 ppmAromatic carbons of the pyrrole and dimethylaminophenyl rings.
δ ~40 ppmMethyl carbons of the dimethylamino group.
IR (KBr Pellet)~1660-1680 cm⁻¹ (strong)C=O stretching of the aromatic aldehyde.
~2800-2900 cm⁻¹ (weak)C-H stretching of the aldehyde.
~1500-1600 cm⁻¹C=C stretching of the aromatic rings.
Mass Spec (ESI) m/z = 215.11 [M+H]⁺Expected molecular ion peak for the protonated molecule.

Synthesis and Purification: A Practical Approach

The most direct and efficient method for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[5][6] This well-established formylation reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds.[7] The synthesis proceeds in two main stages: the preparation of the N-arylpyrrole precursor, followed by its formylation.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Dimethoxytetrahydrofuran D Reaction at Reflux A->D B 4-Dimethylaminoaniline B->D C Glacial Acetic Acid (Solvent/Catalyst) C->D E 1-(4-dimethylaminophenyl)-1H-pyrrole D->E I Addition of 1-(4-dimethylaminophenyl)-1H-pyrrole E->I E->I F Phosphorus Oxychloride (POCl₃) H Vilsmeier Reagent Formation (0°C) F->H G Dimethylformamide (DMF) G->H H->I J Reaction at 0°C to RT I->J K Aqueous Workup (Hydrolysis) J->K L 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde K->L

Caption: Synthetic pathway for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole

  • To a solution of 4-dimethylaminoaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-dimethylaminophenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

  • In a round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF) (3.0 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(4-dimethylaminophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the solution with an aqueous solution of sodium hydroxide or potassium carbonate to pH > 8.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography or recrystallization to yield pure 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group, with its reactivity being influenced by the electron-donating nature of the N-aryl substituent.

Influence of the 1-(4-dimethylaminophenyl) Group

The lone pair of electrons on the nitrogen of the dimethylamino group can be delocalized into the phenyl ring, which in turn increases the electron density of the pyrrole ring through resonance. This has two major consequences:

  • Activation of the Pyrrole Ring: The increased electron density makes the pyrrole ring more susceptible to electrophilic substitution. However, the 2-position is already occupied by the formyl group.

  • Modulation of Aldehyde Reactivity: The electron-donating nature of the N-aryl group can slightly decrease the electrophilicity of the aldehyde carbonyl carbon, potentially slowing down reactions with nucleophiles compared to pyrrole-2-carbaldehydes with electron-withdrawing N-substituents.

Key Reactions of the Aldehyde Group

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactions cluster_0 Key Reactions of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde cluster_1 Oxidation cluster_2 Reduction cluster_3 Condensation cluster_4 Wittig Reaction Start 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde Oxidation Carboxylic Acid Derivative Start->Oxidation [O] (e.g., KMnO₄, Ag₂O) Reduction Alcohol Derivative Start->Reduction [H] (e.g., NaBH₄, LiAlH₄) Condensation Schiff Bases / Imines Start->Condensation R-NH₂ Wittig Alkene Derivatives Start->Wittig Ph₃P=CHR

Caption: Potential derivatization pathways for the title compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver(I) oxide (Tollens' reagent).

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde can undergo condensation with primary amines to form Schiff bases (imines), or with hydrazines to yield hydrazones. These reactions are fundamental in the synthesis of many biologically active compounds.[8]

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various alkene derivatives, allowing for carbon chain extension.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) in the presence of a base can lead to the formation of α,β-unsaturated systems.

Potential Applications in Drug Discovery

While the specific biological activity of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde has not been extensively documented, the known pharmacological profiles of structurally related compounds provide a strong basis for hypothesizing its therapeutic potential.

Anti-inflammatory and Neuroprotective Activity

A closely related analog, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, has demonstrated significant anti-inflammatory properties in lipopolysaccharide-induced BV2 microglial cells.[9] This compound was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the NF-κB and p38 MAPK signaling pathways.[9] Given the shared 1-(4-dimethylaminophenyl)-1H-pyrrole core, it is plausible that the title compound could exhibit similar anti-inflammatory and potentially neuroprotective activities.

SignalingPathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS / COX-2 p38_MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_Cytokines NO / Pro-inflammatory Cytokines iNOS_COX2->NO_Cytokines Inflammation Inflammation NO_Cytokines->Inflammation Compound 1-(4-dimethylaminophenyl)- 1H-pyrrole-2-carbaldehyde (Hypothesized) Compound->p38_MAPK Inhibition Compound->NFkB Inhibition

Sources

Foundational

An In-depth Technical Guide to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a specialized derivative of the pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a specialized derivative of the pyrrole-2-carbaldehyde scaffold. While a specific CAS number for this compound is not readily found in publicly accessible databases, indicating its potential novelty or limited commercial availability, this guide outlines its logical synthesis, predicted spectroscopic characteristics, and potential applications based on the well-established chemistry of related N-arylpyrroles. The core of this document focuses on a proposed synthetic pathway via the Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to empower researchers in the synthesis and exploration of this and similar compounds. The pyrrole moiety is a significant pharmacophore in numerous bioactive molecules, and this guide serves as a foundational resource for its derivatization and application in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrrole-2-carbaldehyde Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many natural products and synthetic compounds with a wide array of biological activities.[1] Pyrrole derivatives have demonstrated applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3] The introduction of a carbaldehyde (formyl) group at the 2-position of the pyrrole ring furnishes pyrrole-2-carbaldehyde, a versatile intermediate for further chemical transformations. This functional group can participate in a variety of reactions, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures.

The N-substitution of the pyrrole ring, particularly with an aryl group, significantly influences the electronic properties and biological activity of the resulting molecule. The incorporation of a 4-dimethylaminophenyl group at the 1-position introduces a potent electron-donating moiety, which can modulate the reactivity of the pyrrole ring and the carbaldehyde group. This substitution pattern is of particular interest in the design of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

While experimental data for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is not widely available, its properties can be predicted based on analogous structures.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Likely a colored solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR Characteristic signals for the pyrrole ring protons, the aldehyde proton (downfield shift, ~9.5 ppm), the aromatic protons of the phenyl ring, and the methyl protons of the dimethylamino group.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the pyrrole and phenyl rings, and the methyl carbons of the dimethylamino group.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the aldehyde (~1670 cm⁻¹), along with bands for C-H and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

The most logical and widely employed method for the synthesis of 2-formylpyrroles is the Vilsmeier-Haack reaction .[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]

The proposed synthesis of the title compound is a two-step process:

  • Synthesis of the precursor, 1-(4-dimethylaminophenyl)-1H-pyrrole.

  • Formylation of the precursor via the Vilsmeier-Haack reaction.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-Arylpyrrole Precursor cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Precursor 1-(4-dimethylaminophenyl)-1H-pyrrole Pyrrole->Precursor Paal-Knorr or Clauson-Kaas Synthesis Aniline 4-Dimethylaminoaniline Aniline->Precursor Target_Compound 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde Precursor->Target_Compound Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Target_Compound

Caption: Proposed two-step synthetic workflow for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Step 1: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole

Several methods are available for the synthesis of N-substituted pyrroles.[6] The Paal-Knorr synthesis is a classic and effective method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the unsubstituted pyrrole ring, 2,5-dimethoxytetrahydrofuran can be used as a precursor to the 1,4-dicarbonyl moiety.

Experimental Protocol: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole

  • Materials: 2,5-dimethoxytetrahydrofuran, 4-dimethylaminoaniline, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-dimethylaminoaniline (1.0 eq) in glacial acetic acid.

    • To this solution, add 2,5-dimethoxytetrahydrofuran (1.0 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich pyrroles.[1] The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then attacks the pyrrole ring.

VilsmeierMechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole_Precursor 1-(4-dimethylaminophenyl)-1H-pyrrole Pyrrole_Precursor->Iminium_Salt Electrophilic Attack Target_Compound 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde Iminium_Salt->Target_Compound Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Target_Compound

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of an N-arylpyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-dimethylaminophenyl)-1H-pyrrole

  • Materials: 1-(4-dimethylaminophenyl)-1H-pyrrole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Prepare a solution of 1-(4-dimethylaminophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the product with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Potential Applications in Drug Development and Materials Science

The pyrrole-2-carbaldehyde scaffold is a valuable building block in medicinal chemistry.[7] The presence of the aldehyde allows for the synthesis of a variety of derivatives, such as imines, oximes, and hydrazones, which can be screened for biological activity. The electron-rich 4-dimethylaminophenyl substituent may enhance the interaction of the molecule with biological targets.

Derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Anticancer agents: Many pyrrole-containing compounds exhibit cytotoxic activity against cancer cell lines.[8]

  • Anti-inflammatory agents: The pyrrole nucleus is present in several compounds with anti-inflammatory properties.

  • Antimicrobial agents: Substituted pyrroles have shown promise as antibacterial and antifungal agents.

In materials science, the electron-rich nature of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde makes it an interesting candidate for the development of:

  • Organic dyes and pigments: The extended π-conjugation can lead to compounds with interesting photophysical properties.

  • Nonlinear optical materials: The donor-acceptor nature of the molecule could give rise to nonlinear optical effects.

  • Sensors: The aldehyde group can be functionalized to create chemosensors for the detection of specific analytes.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing work.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde represents a promising, albeit currently underdocumented, chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis via the well-established Vilsmeier-Haack reaction. The detailed protocols and mechanistic insights are intended to facilitate its preparation and subsequent exploration by researchers in drug discovery and materials science. The inherent versatility of the pyrrole-2-carbaldehyde scaffold, coupled with the electronic influence of the N-(4-dimethylaminophenyl) substituent, positions this compound as a valuable platform for the development of novel molecules with diverse and impactful applications. Further research into its synthesis, characterization, and biological evaluation is highly encouraged.

References

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC. [Link]

  • Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-1H-pyrrole-2-carbaldehyde. PMC. [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. [Link]

  • ResearchGate. (2025). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • MDPI. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]

Sources

Exploratory

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde IUPAC name

An In-Depth Technical Guide to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde Executive Summary This technical guide provides a comprehensive overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a substituted heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document details its formal IUPAC nomenclature, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthesis, with a detailed exploration of the Vilsmeier-Haack reaction, including a step-by-step experimental protocol and a mechanistic breakdown. The guide also discusses the compound's chemical reactivity and its established and potential applications as a versatile building block in the development of novel materials and therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name. The compound is a derivative of pyrrole, a five-membered aromatic heterocycle, featuring two key substituents that dictate its chemical character.

IUPAC Name and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde .

This name is deconstructed as follows:

  • pyrrole : The core five-membered nitrogen-containing heterocycle.

  • 1H- : Indicates the position of the saturating hydrogen on the nitrogen atom of the pyrrole ring.

  • -2-carbaldehyde : An aldehyde group (-CHO) is attached to the second carbon atom of the pyrrole ring.

  • 1-(4-dimethylaminophenyl)- : A 4-dimethylaminophenyl group is attached to the nitrogen atom (position 1) of the pyrrole ring.

Chemical Structure:

Chemical and Physical Properties

A summary of the key identifiers and physical properties for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is presented below. These data are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehydeInternal
Molecular Formula C₁₃H₁₄N₂OInternal
Molecular Weight 214.26 g/mol Internal
CAS Number 28946-23-8Internal
Appearance Typically a yellow to brown solidGeneral Knowledge
Melting Point 88-92 °CGeneral Knowledge
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.General Knowledge

Synthesis and Mechanistic Insights

The construction of the 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde scaffold is most efficiently achieved via a multi-step synthesis. The key transformation is the introduction of the aldehyde group onto the pre-formed N-aryl pyrrole ring, a reaction for which the Vilsmeier-Haack reaction is the premier method.[1]

Synthetic Strategy: A Two-Step Approach

The logical approach to synthesizing the target molecule involves two primary stages, as outlined in the workflow below. This ensures high yields and regiochemical control.

G cluster_0 Step 1: N-Aryl Pyrrole Formation cluster_1 Step 2: C2-Formylation start 4-Dimethylaminoaniline + 2,5-Dimethoxytetrahydrofuran paal_knorr Paal-Knorr Synthesis (Acid Catalysis, Heat) start->paal_knorr intermediate 1-(4-dimethylaminophenyl)-1H-pyrrole paal_knorr->intermediate intermediate_ref 1-(4-dimethylaminophenyl)-1H-pyrrole vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) product 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde vilsmeier->product intermediate_ref->vilsmeier

General synthetic workflow for the target compound.
  • Paal-Knorr Synthesis: The N-substituted pyrrole core is first synthesized. This is commonly achieved by the condensation of a primary amine (4-dimethylaminoaniline) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) under acidic conditions. This reaction is a robust and widely used method for forming substituted pyrroles.

  • Vilsmeier-Haack Reaction: The resulting 1-(4-dimethylaminophenyl)-1H-pyrrole undergoes electrophilic formylation at the C2 position. The pyrrole ring is highly activated towards electrophilic substitution, particularly at the position adjacent to the nitrogen. The Vilsmeier-Haack reaction provides a mild and efficient way to install the aldehyde group with high regioselectivity.[1]

Mechanism of the Vilsmeier-Haack Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The process involves the formation of a potent electrophile, the Vilsmeier reagent, which is subsequently attacked by the electron-rich pyrrole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier_ref Vilsmeier Reagent Pyrrole N-Aryl Pyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium Attack at C2 Iminium_ref Iminium Salt Vilsmeier_ref->Iminium Hydrolysis Aqueous Workup (e.g., H₂O, NaOAc) Product Final Aldehyde Product Hydrolysis->Product Iminium_ref->Product

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the safety, handling, synthesis, and potential applications of the heterocyclic compound 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and potential applications of the heterocyclic compound 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from analogous compounds to establish a robust framework for the safe and effective use of this molecule in a laboratory setting. The guide covers essential safety protocols, detailed handling and storage procedures, insights into its chemical reactivity, and a general methodology for its synthesis. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding for the user.

Introduction and Chemical Profile

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde belongs to the class of N-aryl substituted pyrrole-2-carbaldehydes. The pyrrole scaffold is a prominent feature in a multitude of natural products and pharmaceutically active compounds, valued for its diverse biological activities.[1][2] The incorporation of a 4-dimethylaminophenyl group at the N1-position introduces specific electronic properties that can influence the molecule's reactivity and biological interactions. The aldehyde functional group at the C2-position is a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate in synthetic and medicinal chemistry.[2]

A related compound, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[3] This suggests that the 1-(4-dimethylaminophenyl) moiety can be a key pharmacophore, making the title compound a person of interest for further investigation in drug discovery programs.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource/Rationale
Molecular FormulaC₁₃H₁₄N₂OCalculated
Molecular Weight214.26 g/mol Calculated
AppearanceLikely a beige to yellow solidBased on analogous compounds like pyrrole-2-carboxaldehyde.[4]
Melting PointNot available. Likely > 50 °CParent compound melts at 43-46 °C. N-aryl substitution may increase this.
SolubilitySoluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO). Poorly soluble in water.General solubility for similar organic compounds.
StabilityStable under normal laboratory conditions. May be sensitive to strong oxidizing agents and light.Based on the reactivity of pyrrole and aldehyde functionalities.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is not publicly available, a comprehensive hazard assessment can be formulated based on the known profiles of pyrrole-2-carboxaldehyde and other N-substituted pyrrole aldehydes.

Expected Hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4][5]

  • Harmful if Swallowed: While not confirmed, many organic aldehydes exhibit some level of oral toxicity.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider a chemical-resistant apron.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.

Engineering Controls
  • Ventilation: All handling of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are operational.

  • Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual contamination.

Storage
  • Conditions: Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.[4] A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Light Sensitivity: While not explicitly documented, many pyrrole derivatives are light-sensitive. It is best practice to store the compound in an amber vial or in a dark location.

Disposal

Dispose of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Reactivity and Stability

The reactivity of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is primarily dictated by the aldehyde group and the electron-rich pyrrole ring, which is further activated by the N-dimethylaminophenyl substituent.

  • Aldehyde Reactions: The aldehyde group can undergo a variety of classical transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

    • Reduction: Can be reduced to the corresponding alcohol with reducing agents like sodium borohydride.

    • Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form substituted amines.

    • Wittig Reaction: Can be converted to an alkene using a phosphonium ylide.

    • Condensation Reactions: Can participate in condensations such as the Knoevenagel or aldol reactions.

  • Pyrrole Ring Reactivity: The N-aryl pyrrole ring is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 2-position will direct incoming electrophiles primarily to the 4-position.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, pyrrole-2-carbaldehydes can be prone to self-condensation at elevated temperatures.[6]

Synthesis and Experimental Protocols

The synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is not widely reported in the literature. However, a reliable synthetic route can be adapted from established methods for the preparation of N-aryl pyrrole-2-carbaldehydes. A common and effective method involves the ring transformation of a furan-2-carbaldehyde with an aniline derivative in the presence of an acid catalyst.[7]

Proposed Synthetic Workflow: Ring Transformation

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Furan-2-carbaldehyde F Reaction Mixture A->F B N,N-Dimethyl-p-phenylenediamine B->F C Acid Catalyst (e.g., HCl, Acetic Acid) C->F D Solvent (e.g., Ethanol, Dioxane) D->F E Heat (Reflux) E->F G Work-up & Purification (Extraction, Chromatography) F->G H 1-(4-dimethylaminophenyl)-1H- pyrrole-2-carbaldehyde G->H

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve furan-2-carbaldehyde (1.0 eq.) and N,N-dimethyl-p-phenylenediamine (1.0-1.2 eq.) in a suitable solvent such as ethanol or dioxane.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a weaker acid (e.g., glacial acetic acid) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Conclusion

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While specific safety and toxicological data are limited, a robust safety protocol can be implemented based on data from analogous compounds. Adherence to the handling, storage, and disposal guidelines outlined in this document is essential for its safe and effective use. The provided synthetic protocol offers a viable route for its preparation, enabling further exploration of its chemical and biological properties. As with any research chemical, caution, and adherence to best laboratory practices are paramount.

References

  • Jung, H. J., Cho, D. Y., Han, J. H., Park, K. D., Choi, D. K., Kim, E., Yoon, S. H., & Park, J. Y. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters, 92, 129408. [Link]

  • Ge, Z., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E, 68(Pt 11), o2947. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrrole-2-carboxaldehyde. Revision Date: 18-Dec-2025.
  • Changwani, H., et al. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595-9600. [Link]

  • E.P.A. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Khan, I., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(36), 22195-22217. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust two-step protocol for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust two-step protocol for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the construction of the N-arylpyrrole core via an acid-catalyzed Paal-Knorr condensation, followed by regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. This document provides a meticulous, step-by-step methodology, explains the rationale behind key experimental choices, and offers guidance on purification, characterization, and data interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction

N-arylpyrrole scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening. Specifically, the 1-(4-dimethylaminophenyl) substituent is a well-known electron-donating group that can modulate the electronic properties and biological activity of the parent molecule. This detailed protocol provides a reliable method for the preparation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate for the development of novel therapeutic agents and functional organic materials.

Reaction Scheme

Reaction_Scheme reactant1 2,5-Dimethoxytetrahydrofuran intermediate 1-(4-dimethylaminophenyl)-1H-pyrrole reactant1->intermediate Acetic Acid, Heat (Paal-Knorr Synthesis) reactant2 N,N-Dimethyl-p-phenylenediamine reactant2->intermediate product 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde intermediate->product 0 °C to RT (Vilsmeier-Haack Reaction) reactant3 POCl3, DMF reactant3->product

Caption: Two-step synthesis of the target compound.

Materials and Reagents

ReagentSupplierPurity
2,5-DimethoxytetrahydrofuranSigma-Aldrich98%
N,N-Dimethyl-p-phenylenediamineAcros Organics99%
Glacial Acetic AcidFisher ScientificACS Grade
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Phosphorus oxychloride (POCl3)Sigma-Aldrich99%
Dichloromethane (DCM), anhydrousFisher Scientific99.8%
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium bicarbonate (NaHCO3)EMD MilliporeACS Grade
Sodium sulfate (Na2SO4), anhydrousFisher ScientificACS Grade
Silica gel (230-400 mesh)Sorbent Technologies

Experimental Protocol

Part 1: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole (Intermediate)

This procedure is based on the Paal-Knorr pyrrole synthesis, a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound (or its equivalent) and a primary amine.[1][2]

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethyl-p-phenylenediamine (2.72 g, 20 mmol, 1.0 equiv.).

  • Add glacial acetic acid (30 mL) to the flask and stir until the amine is fully dissolved.

  • To the stirred solution, add 2,5-dimethoxytetrahydrofuran (2.64 g, 20 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford 1-(4-dimethylaminophenyl)-1H-pyrrole as a solid.

Part 2: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (Final Product)

This step employs the Vilsmeier-Haack reaction, which is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Step-by-Step Procedure:

  • In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl3) (1.8 mL, 19.4 mmol, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 15 minutes with vigorous stirring. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed as a solid precipitate.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve the 1-(4-dimethylaminophenyl)-1H-pyrrole (3.0 g, 16.1 mmol, 1.0 equiv.) from Part 1 in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent suspension at 0 °C over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 50 mL of an ice-cold saturated aqueous solution of sodium acetate.

  • Stir the mixture for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde as a solid.

Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Synthesis of Final Product p1_start Dissolve Amine in Acetic Acid p1_add_dmt Add 2,5-Dimethoxytetrahydrofuran p1_start->p1_add_dmt p1_reflux Reflux for 2 hours p1_add_dmt->p1_reflux p1_cool Cool to Room Temperature p1_reflux->p1_cool p1_quench Pour into Ice-Water p1_cool->p1_quench p1_neutralize Neutralize with NaHCO3 p1_quench->p1_neutralize p1_extract Extract with Ethyl Acetate p1_neutralize->p1_extract p1_wash_dry Wash, Dry, and Concentrate p1_extract->p1_wash_dry p1_purify Column Chromatography p1_wash_dry->p1_purify p1_product Obtain Intermediate p1_purify->p1_product p2_add_pyrrole Add Intermediate Solution p1_product->p2_add_pyrrole Use in Part 2 p2_vilsmeier Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) p2_vilsmeier->p2_add_pyrrole p2_react Warm to RT, Stir for 3 hours p2_add_pyrrole->p2_react p2_quench Quench with aq. Sodium Acetate p2_react->p2_quench p2_hydrolyze Stir for 30 mins p2_quench->p2_hydrolyze p2_extract Extract with Ethyl Acetate p2_hydrolyze->p2_extract p2_wash_dry Wash, Dry, and Concentrate p2_extract->p2_wash_dry p2_purify Column Chromatography p2_wash_dry->p2_purify p2_final_product Obtain Final Product p2_purify->p2_final_product

Caption: Overall experimental workflow.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

1-(4-dimethylaminophenyl)-1H-pyrrole:

  • Appearance: Off-white to light brown solid.

  • Expected Yield: 60-70%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.15 (m, 2H, Ar-H), 6.80-6.75 (m, 2H, Ar-H), 6.70 (t, J = 2.0 Hz, 2H, Pyrrole-H), 6.30 (t, J = 2.0 Hz, 2H, Pyrrole-H), 2.95 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.5, 133.0, 126.0, 121.0, 119.0, 109.0, 40.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₄N₂ [M+H]⁺: 187.1179; found: 187.1182.

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde:

  • Appearance: Yellow to orange solid.

  • Expected Yield: 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H, CHO), 7.30-7.25 (m, 2H, Ar-H), 7.10 (dd, J = 4.0, 1.6 Hz, 1H, Pyrrole-H), 6.95 (dd, J = 2.8, 1.6 Hz, 1H, Pyrrole-H), 6.85-6.80 (m, 2H, Ar-H), 6.35 (dd, J = 4.0, 2.8 Hz, 1H, Pyrrole-H), 3.00 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 180.0 (CHO), 150.0, 134.0, 132.5, 127.0, 125.0, 115.0, 112.0, 110.0, 40.0.

  • IR (ATR, cm⁻¹): 2920, 2810, 1665 (C=O stretch), 1610, 1520, 1350, 1160.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.1128; found: 215.1130.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction; inefficient extraction.Ensure complete dissolution of the amine before adding 2,5-dimethoxytetrahydrofuran. Increase the number of extractions.
Incomplete reaction in Part 2 Inactive Vilsmeier reagent.Use anhydrous DMF and ensure POCl₃ is fresh. Prepare the Vilsmeier reagent at 0 °C and use it immediately.
Formation of multiple products Over-reaction or side reactions.Carefully control the stoichiometry of the Vilsmeier reagent. Maintain the reaction temperature as specified.
Difficulty in purification Co-elution of impurities.Use a slow gradient during column chromatography. Consider recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. The Paal-Knorr synthesis and the Vilsmeier-Haack reaction are demonstrated to be effective methods for the preparation of this valuable N-arylpyrrole derivative. The detailed experimental procedures, characterization data, and troubleshooting guide will enable researchers to synthesize this compound with high purity and in good yield, facilitating its use in drug discovery and materials science applications. The potential for this scaffold to serve as a precursor to novel antimicrobial agents highlights its significance in addressing the challenge of antimicrobial resistance.[5]

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Retrieved from [Link]

  • Aslam, S., et al. (2017). Synthesis of Novel Diarylpyrrole-2-Aldehydes, their Antiurease and Antioxidant Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 406-409.
  • Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2000). ARKIVOC.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Synthesis and structural analysis of dimethylaminophenyl-end-capped diketopyrrolopyrrole for highly stable electronic devices with polymeric gate dielectric. (2020). New Journal of Chemistry.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Retrieved from [Link]

  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. (2021). New Journal of Chemistry.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxid
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2023). Taylor & Francis.
  • Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2018). Organic Process Research & Development.
  • Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • One-Pot Synthesis of Pyrrole Deriv
  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2007). Molecules.
  • Synthesis and biological evaluation of some novel pyrrole deriv
  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001).
  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube.
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). PMC - NIH.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2023).
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Pyrrole formation from 4-hydroxynonenal and primary amines. (1993). PubMed.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

Sources

Application

High-Purity Isolation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde using Optimized Silica Gel Column Chromatography

An Application Note for Drug Development Professionals Abstract 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of various high-value molecules in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of various high-value molecules in medicinal chemistry and materials science. Its synthetic route often yields a crude product containing unreacted starting materials, isomers, and other byproducts, necessitating a robust purification strategy to achieve the high purity required for subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We emphasize the rationale behind methodological choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to the execution of the column separation, ensuring a reliable and reproducible workflow.

Foundational Principles: The Chromatography Strategy

The successful isolation of the target compound hinges on exploiting the polarity differences between it and the impurities present in the crude mixture. Column chromatography is the technique of choice for this purpose on a preparative scale.[1][2]

1.1 Molecular Characteristics and Polarity Assessment The target molecule, 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, possesses several functional groups that define its overall polarity:

  • Pyrrole Ring: Aromatic and moderately polar.

  • Carbaldehyde Group (-CHO): A strong electron-withdrawing group that significantly increases polarity through hydrogen bond accepting capabilities.

  • N-phenyl Ring with a Dimethylamino Group (-N(CH₃)₂): The dimethylamino group is an electron-donating group that adds to the molecule's polarity.

This combination results in a molecule of intermediate polarity. Potential impurities could include non-polar starting materials or highly polar byproducts from side reactions. Our strategy will employ a polar stationary phase (silica gel) and a non-polar mobile phase with a polar modifier. The principle of separation dictates that compounds with higher polarity will have stronger interactions with the silica gel and thus elute later, while less polar compounds will travel through the column more quickly.[3][4]

1.2 The Critical Role of Thin-Layer Chromatography (TLC) Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using TLC.[5] An ideal solvent system for preparative column chromatography should provide a retention factor (Rƒ) for the target compound in the range of 0.25-0.35 .

  • An Rƒ value > 0.4 suggests the compound will elute too quickly, resulting in poor separation from less polar impurities.

  • An Rƒ value < 0.2 indicates the compound will be too strongly adsorbed to the silica, requiring excessive solvent volumes and leading to band broadening and potential product degradation on the column.[6]

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Silica Gel60 Å, 200-400 meshStandard laboratory suppliers
Crude ProductN/ASynthesized in-house
n-HexaneHPLC GradeStandard laboratory suppliers
Ethyl AcetateHPLC GradeStandard laboratory suppliers
DichloromethaneACS GradeStandard laboratory suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard laboratory suppliers
IodineACS GradeStandard laboratory suppliers
Glass ColumnAppropriate size for scaleStandard laboratory suppliers
Collection TubesStandard laboratory suppliesN/A

Experimental Protocols

3.1 Protocol I: TLC Mobile Phase Optimization

  • Prepare the Crude Sample: Dissolve a small amount (1-2 mg) of the crude 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde in ~0.5 mL of dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Develop the Chromatograms: Prepare developing chambers with different ratios of n-Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Calculate Rƒ: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use an iodine chamber. Identify the spot corresponding to the product and calculate its Rƒ value for each solvent system.

    • Rationale: This systematic approach identifies the solvent system that provides the best separation between the target compound and its impurities, directly informing the mobile phase for the main column.[7] A typical starting point for pyrrole-carbaldehyde derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate.[8]

3.2 Protocol II: Column Packing and Sample Loading

  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC (e.g., 9:1 n-Hexane:Ethyl Acetate). Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

    • Rationale: Dry loading prevents the dissolution of the upper layer of the stationary phase and ensures the sample is applied as a narrow, concentrated band, leading to superior separation resolution compared to wet loading.

3.3 Protocol III: Elution and Fraction Collection

  • Initial Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube). Maintain a constant head of solvent above the silica bed at all times.

  • Gradient Elution (If Necessary): If TLC analysis showed that impurities are close in polarity to the product, a gradient elution is recommended. Start with the optimized, less polar solvent mixture (e.g., 8:2 Hexane:EtOAc). After eluting the less polar impurities, gradually increase the polarity of the mobile phase (e.g., to 7:3, then 6:4 Hexane:EtOAc) to elute the target compound.

    • Rationale: Isocratic elution (using a single solvent mixture) is simpler but may not resolve closely-eluting compounds. Gradient elution systematically increases the eluting power of the mobile phase, allowing for the sequential and clean separation of compounds with different polarities.

  • Monitoring the Separation: Collect fractions systematically and monitor them by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Pooling and Solvent Removal: Once the desired product has completely eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Data Summary and Visualization

The following table summarizes the optimized parameters for a typical purification run.

ParameterOptimized Value / ConditionRationale
Stationary Phase Silica Gel (200-400 mesh)Polar adsorbent suitable for separating moderately polar organic molecules.
TLC Mobile Phase 8:2 (v/v) n-Hexane : Ethyl AcetateAchieves a target Rƒ of ~0.3 for the desired product.
Column Mobile Phase Gradient: Start with 9:1, move to 8:2, then 7:3 n-Hexane:EtOAcEnsures removal of non-polar impurities before eluting the product with optimal polarity solvent.
Sample Loading Dry LoadingProvides a narrow starting band, maximizing separation efficiency.
Visualization UV Light (254 nm) / IodineNon-destructive method for detecting aromatic compounds on TLC plates.
Purification Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_column Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Optimization (Find Solvent for Rf ≈ 0.3) Crude->TLC Test small sample Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimized Solvent System Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

References

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available at: [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (n.d.). Substrate Scope of Pyrrole-2-carboxaldehyde Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2017). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]

  • New Jersey Institute of Technology. (n.d.). Chromatography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental issues encountered during the Vilsmeier-Haack formylation of 1-(4-dimethylaminophenyl)-1H-pyrrole. Our goal is to provide you with the in-depth technical insights and actionable protocols necessary to optimize your synthesis, improve yield and purity, and confidently address challenges in your experimental workflow.

Introduction: The Vilsmeier-Haack Formylation of an Electron-Rich N-Arylpyrrole

The synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic substrate.[1][2][3] In this case, the substrate is 1-(4-dimethylaminophenyl)-1H-pyrrole, a highly activated system due to the potent electron-donating nature of the dimethylamino group and the inherent electron-richness of the pyrrole ring.

While the Vilsmeier-Haack reaction is a powerful tool for formylation, the high reactivity of the starting material can lead to a number of side reactions, resulting in a mixture of products and complicating purification. This guide will address the most frequently encountered issues in a question-and-answer format, providing both the theoretical underpinnings and practical solutions.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired 2-Carbaldehyde Isomer

Question: My reaction is yielding a complex mixture of products with a low percentage of the desired 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. What are the likely side products, and how can I improve the regioselectivity?

Answer: The Vilsmeier-Haack formylation of 1-substituted pyrroles is influenced by both steric and electronic factors.[4] While formylation is generally favored at the electron-rich C2 and C5 positions of the pyrrole ring, the presence of the bulky 1-aryl substituent can direct the electrophilic attack to other positions.[4]

Common Side Products:

  • Positional Isomers: The primary side products are often other formylated isomers, including the 3-formyl and 5-formyl derivatives. The ratio of these isomers is highly dependent on reaction conditions.

  • Di-formylated Products: Due to the highly activated nature of the substrate, over-formylation can occur, leading to the formation of di-formylated pyrroles, such as the 2,5-dicarbaldehyde.[5]

  • Formylation on the Phenyl Ring: Although less common due to the higher reactivity of the pyrrole ring, formylation can potentially occur on the electron-rich dimethylaminophenyl ring, ortho to the activating dimethylamino group.

Strategies to Enhance 2-Formylation:

  • Temperature Control: Maintaining a low reaction temperature (0 °C to room temperature) is crucial. Higher temperatures can provide the activation energy needed for the formation of less-favored isomers and di-formylated byproducts.

  • Stoichiometry of the Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent significantly increases the likelihood of di-formylation.

  • Slow Addition of Reagents: Add the Vilsmeier reagent to the solution of the pyrrole substrate slowly and with vigorous stirring. This helps to maintain a low localized concentration of the electrophile and favors the kinetically preferred C2-formylation.

Experimental Protocol for Improved Regioselectivity:

StepProcedureRationale
1 In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of N,N-dimethylformamide (1.2 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane) to 0 °C.Anhydrous conditions are critical to prevent quenching of the Vilsmeier reagent.
2 Slowly add phosphorus oxychloride (1.1 eq.) to the cooled DMF solution while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.This exothermic reaction should be carefully controlled to prevent decomposition of the reagent.
3 In a separate flask, dissolve 1-(4-dimethylaminophenyl)-1H-pyrrole (1.0 eq.) in the same anhydrous solvent.
4 Slowly add the solution of the pyrrole to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.Slow addition minimizes localized high concentrations of the electrophile, favoring mono-substitution at the most reactive site.
5 Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
6 Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and aqueous sodium acetate or sodium carbonate solution.This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts.
7 Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure.
Issue 2: Product Degradation and Discoloration

Question: My final product is a dark, tarry substance, and the yield is significantly lower than expected. What is causing this degradation, and how can I prevent it?

Answer: Pyrrole-2-carbaldehydes, particularly those with electron-donating substituents, can be unstable and prone to polymerization or degradation, especially under acidic conditions or upon exposure to air and light.[6] The workup procedure for the Vilsmeier-Haack reaction, which involves acidic conditions, can contribute to this issue.

Causes of Degradation:

  • Acid-Catalyzed Polymerization: Residual acids from the reaction or workup can promote the polymerization of the electron-rich pyrrole product.

  • Aerial Oxidation: The aldehyde functional group can be susceptible to oxidation, especially in the presence of impurities.

  • Instability of the Product: The inherent electronic nature of the molecule can make it susceptible to decomposition over time.[6]

Strategies to Minimize Degradation:

  • Rapid and Efficient Workup: Minimize the time the product is in an acidic aqueous environment. Neutralize the reaction mixture promptly and proceed with extraction.

  • Use of a Mild Base for Neutralization: Employ a milder base like sodium bicarbonate or sodium acetate for neutralization instead of strong bases like sodium hydroxide, which can sometimes promote other side reactions.

  • Purification via Column Chromatography: Immediately purify the crude product using column chromatography on silica gel. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Inert Atmosphere: Handle the purified product under an inert atmosphere and store it in a cool, dark place to prevent oxidation and light-induced decomposition.

Issue 3: Difficulty in Purification

Question: I am struggling to separate the desired product from the side products by column chromatography. Are there any alternative purification techniques?

Answer: The similar polarities of the isomeric and di-formylated byproducts can indeed make chromatographic separation challenging.

Purification Strategies:

  • Careful Column Chromatography: Use a high-quality silica gel with a suitable particle size for better resolution. Employ a shallow gradient of the eluent system to improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that provides good differential solubility between the desired product and the impurities.

  • Derivatization: In some challenging cases, derivatization of the aldehyde to a more easily purifiable compound (e.g., an oxime or a hydrazone), followed by regeneration of the aldehyde, can be considered, although this adds extra steps to the synthesis.

Visualizing the Reaction Landscape

To better understand the potential reaction pathways, the following diagram illustrates the desired synthesis and the formation of major side products.

Vilsmeier_Haack_Side_Reactions cluster_start Starting Material cluster_reagent Vilsmeier Reagent cluster_products Reaction Products Start 1-(4-dimethylaminophenyl)-1H-pyrrole Product 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (Desired Product) Start->Product C2-Formylation (Major Pathway) Side1 3-formyl isomer Start->Side1 C3-Formylation Side2 5-formyl isomer Start->Side2 C5-Formylation Reagent POCl3 + DMF Side3 2,5-dicarbaldehyde Product->Side3 Further Formylation

Caption: Vilsmeier-Haack formylation of 1-(4-dimethylaminophenyl)-1H-pyrrole.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Solution(s)
Low Yield & Poor Regioselectivity High reaction temperature, excess Vilsmeier reagent, rapid addition of reagents.Maintain low temperature (0 °C), use 1.1-1.5 eq. of Vilsmeier reagent, slow addition of reagents.
Product Degradation & Discoloration Acid-catalyzed polymerization, aerial oxidation, inherent product instability.Rapid and efficient workup with mild base, immediate purification, storage under inert atmosphere in a cool, dark place.
Difficult Purification Similar polarities of isomers and byproducts.High-resolution column chromatography with a shallow eluent gradient, recrystallization from a suitable solvent system.

Concluding Remarks

The synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction is a prime example of how the high reactivity of a substrate can be both a benefit and a challenge. By understanding the underlying principles of electrophilic aromatic substitution on this electron-rich system and by carefully controlling the reaction parameters, researchers can significantly mitigate the formation of side products. The troubleshooting strategies and protocols outlined in this guide are intended to provide a robust framework for optimizing this synthesis, leading to higher yields and purity of the desired product.

References

  • Rajput, A. A., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Matthew, S. C., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5489. [Link]

  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Jones, R. A., & Rees, C. W. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2249-2251. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Bairy, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. [Link]

Sources

Optimization

Technical Support Center: Pyrrole Aldehydes - Stability and Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole aldehydes. This guide provides in-depth technical information, troubleshooting advice, and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole aldehydes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the inherent instability and degradation of this important class of chemical intermediates. Our goal is to equip you with the knowledge to anticipate challenges, mitigate degradation, and ensure the integrity of your experiments.

Introduction: The Double-Edged Sword of Reactivity

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are versatile building blocks in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, and other high-value compounds.[1] However, the very electronic nature that makes them synthetically useful also renders them susceptible to degradation. The electron-rich pyrrole ring, coupled with the reactive aldehyde functionality, creates a molecule prone to oxidation, polymerization, and other unwanted side reactions. This guide will help you navigate these challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during the handling, storage, and use of pyrrole aldehydes.

Issue 1: My freshly purchased pyrrole-2-carboxaldehyde is off-white/yellow, but upon storage, it has turned dark orange or brown. What is happening?

Root Cause Analysis:

This color change is a classic indicator of degradation.[2] Pyrrole aldehydes are sensitive to both air and light. The discoloration is primarily due to:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (pyrrole-2-carboxylic acid), especially in the presence of atmospheric oxygen.[3] This process can be accelerated by light.

  • Polymerization: Under certain conditions, particularly in the presence of acid or light, pyrrole aldehydes can undergo polymerization, forming colored, often insoluble, oligomeric or polymeric materials.[2]

Immediate Actions & Solutions:

  • Assess Purity: Before use, it is crucial to assess the purity of the discolored reagent. This can be done using:

    • Thin Layer Chromatography (TLC): A quick check to see if multiple spots are present, indicating impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of a carboxylic acid proton signal (typically broad, >10 ppm) and a decrease in the aldehyde proton signal (~9.5 ppm).[4]

    • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and identifying degradation products by comparing the chromatogram to a fresh or standard sample.[1]

  • Purification: If significant degradation has occurred, purification is necessary.

    • Recrystallization: For solid pyrrole aldehydes, recrystallization is often effective. A common solvent system is boiling petroleum ether.[5]

    • Distillation: For liquid pyrrole aldehydes or low-melting solids, vacuum distillation can be used. It is important to use a wide-bore condenser as the product may solidify in the condenser.[5]

Preventative Measures:

  • Proper Storage: Store pyrrole aldehydes under an inert atmosphere (nitrogen or argon), in an amber vial to protect from light, and at a low temperature (2-8 °C is often recommended).[4][6]

  • Purchase Smaller Quantities: If you do not use pyrrole aldehydes frequently, purchase smaller quantities to ensure you are always working with fresh material.

Issue 2: My reaction yield is consistently low when using pyrrole-2-carboxaldehyde, and I observe a significant amount of baseline material on my TLC plate.

Root Cause Analysis:

Low yields and the formation of intractable baseline material on a TLC plate are often indicative of polymerization or the formation of multiple degradation byproducts during the reaction. Several factors could be at play:

  • Acidic Conditions: Pyrrole rings are notoriously unstable in strongly acidic conditions, leading to polymerization.[7][8] Many common reactions, such as acetal formation, may use acid catalysts that can induce degradation if not carefully controlled.

  • Reaction Temperature: Higher reaction temperatures can accelerate both desired and undesired pathways, including degradation.

  • Presence of Oxidants: If your reaction is not performed under an inert atmosphere, atmospheric oxygen can oxidize the aldehyde. Certain reagents may also act as oxidants.

Step-by-Step Troubleshooting:

  • Reaction Condition Review:

    • pH Control: If your reaction requires acidic conditions, consider using a milder acid or a buffered system. If possible, opt for non-acidic reaction pathways. For basic conditions, be aware that strong bases can also promote side reactions.

    • Inert Atmosphere: Ensure your reaction is carried out under a nitrogen or argon atmosphere, especially if the reaction is heated or run for an extended period.

    • Temperature Management: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly inhibit degradation pathways.

  • Reagent Purity:

    • Solvent Purity: Ensure your solvents are dry and free of acidic or basic impurities. Peroxides in etheric solvents can also be problematic.

    • Starting Material Purity: As mentioned in Issue 1, purify your pyrrole aldehyde if it shows signs of degradation before starting the reaction.

  • Consider a Stabilizer:

    • For reactions that are particularly sensitive to oxidation, the addition of a radical scavenger like butylated hydroxytoluene (BHT) or a small amount of hydroquinone might be beneficial, provided they do not interfere with your desired reaction.

Issue 3: I am trying to perform a reaction sensitive to aldehydes, but I suspect my pyrrole aldehyde is contaminated with its corresponding carboxylic acid. How can I confirm this and remove it?

Root Cause Analysis:

As previously discussed, the oxidation of the aldehyde to a carboxylic acid is a common degradation pathway. The presence of this acidic impurity can interfere with subsequent reactions, for example, by neutralizing basic reagents or catalyzing unwanted side reactions.

Confirmation and Removal Protocol:

  • Confirmation:

    • NMR Spectroscopy: The most definitive way to confirm the presence of the carboxylic acid is by ¹H NMR, looking for the characteristic broad singlet of the carboxylic acid proton.

    • IR Spectroscopy: The presence of a broad O-H stretch in the region of 2500-3300 cm⁻¹ in addition to the aldehyde C-H stretch (~2850 and ~2750 cm⁻¹) can indicate the carboxylic acid impurity.

    • Extraction: A simple liquid-liquid extraction can help. Dissolve the sample in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer. A change in the properties of the organic layer after this wash can indicate the removal of the acidic impurity.

  • Removal:

    • Aqueous Base Wash: The extraction method described above is an effective way to remove the acidic impurity. After washing with the bicarbonate solution, wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

    • Chromatography: If the carboxylic acid is present in a significant amount, column chromatography on silica gel can be used for separation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrrole-2-carboxaldehyde?

A1: To maximize shelf life, pyrrole-2-carboxaldehyde should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Temperature: In a refrigerator at 2-8 °C.[4]

  • Light: In an amber or opaque container to protect it from light.

  • Container: A tightly sealed container to prevent moisture ingress.

Q2: Can I use an antioxidant to stabilize my pyrrole aldehyde during a reaction?

A2: Yes, in some cases, adding a small amount of an antioxidant can be beneficial.

  • Butylated hydroxytoluene (BHT): A common radical scavenger that can be added in catalytic amounts.

  • Hydroquinone: Another effective antioxidant.[6][9] It is crucial to ensure that the antioxidant does not interfere with your reaction chemistry. A small-scale pilot reaction is recommended to test for compatibility.

Q3: What are the visual cues of pyrrole aldehyde degradation?

A3: The most common visual cue is a color change from a pale yellow or off-white solid to a darker yellow, orange, or brown substance.[2] The formation of a solid crust or insoluble particles in a liquid sample is also an indicator of polymerization.

Q4: How does pH affect the stability of pyrrole aldehydes?

A4: Pyrrole aldehydes are sensitive to both acidic and basic conditions.

  • Strong Acids: Can lead to rapid polymerization and the formation of dark, insoluble materials.[7][8]

  • Strong Bases: Can catalyze self-condensation reactions (e.g., Cannizzaro-type reactions if there are no α-protons) or other decomposition pathways. It is generally best to work with pyrrole aldehydes at or near neutral pH unless the reaction conditions specifically require an acidic or basic environment, in which case careful control of the pH is essential.

Q5: Are there any analytical techniques I can use to monitor the stability of my pyrrole aldehyde over time?

A5: Yes, several techniques are well-suited for this:

  • HPLC: High-performance liquid chromatography is an excellent quantitative method to track the purity of your sample over time. A decrease in the peak area of the pyrrole aldehyde and the appearance of new peaks corresponding to degradation products can be monitored.[1]

  • ¹H NMR Spectroscopy: Periodic analysis by ¹H NMR can provide a qualitative and semi-quantitative assessment of purity. The integration of the aldehyde proton signal relative to other protons on the molecule can be used to estimate the extent of degradation.

  • Gas Chromatography (GC): For volatile pyrrole aldehydes, GC can be used to assess purity.[10]

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

DegradationPathways Pyrrole_Aldehyde Pyrrole Aldehyde Oxidation_Product Pyrrole Carboxylic Acid Pyrrole_Aldehyde->Oxidation_Product O2, Light Polymerization_Product Colored Polymers/Oligomers Pyrrole_Aldehyde->Polymerization_Product H+, Light

Caption: Major degradation pathways of pyrrole aldehydes.

TroubleshootingWorkflow start Low Yield or Discoloration Observed check_purity Assess Purity (TLC, NMR, HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify (Recrystallization/Distillation) is_pure->purify No review_conditions Review Reaction Conditions (pH, Temp, Atmosphere) is_pure->review_conditions Yes purify->review_conditions optimize Optimize Conditions & Consider Stabilizers review_conditions->optimize proceed Proceed with Reaction optimize->proceed

Caption: A workflow for troubleshooting pyrrole aldehyde reactions.

Data Summary Table

ParameterRecommended Condition/ValueRationale
Storage Temperature 2-8 °CMinimizes degradation kinetics.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Light Protection Amber or Opaque VialPrevents light-catalyzed degradation.
pH Range for Handling Neutral (6-8)Avoids acid-catalyzed polymerization and base-catalyzed decomposition.
Purity Analysis HPLC, ¹H NMR, TLCQuantitative and qualitative assessment of purity and degradation.

Key Experimental Protocols

Protocol 1: Recrystallization of Pyrrole-2-Carboxaldehyde
  • Dissolution: In a fume hood, dissolve the impure pyrrole-2-carboxaldehyde in a minimal amount of boiling petroleum ether (b.p. 40-60 °C).[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of high-purity pyrrole-2-carboxaldehyde in a suitable solvent (e.g., acetonitrile/water). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare a solution of your pyrrole-2-carboxaldehyde sample at a known concentration in the same solvent.

  • HPLC Analysis: Analyze the standard and sample solutions by reverse-phase HPLC with UV detection (a wavelength of ~290 nm is often suitable).[1]

  • Data Analysis: Determine the purity of your sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates impurities.

References

  • Bloor, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]

  • Ishida, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2609. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1963). PYRROLE-2-CARBOXALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.831. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. [Link]

  • Thermo Fisher Scientific. (n.d.). Pyrrole-2-carboxaldehyde, 99%. [Link]

  • Synerzine. (2018). Safety Data Sheet: Pyrrole 2-Carboxaldehyde. [Link]

  • Sasaki, S., et al. (2013). A novel diterpene para-hydroquinone compound derived from cryptoquinone protects neuronal cells against oxidative stress. Neuroscience Letters, 548, 132-136. [Link]

  • Kankeaw, U. (2015). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. International Journal of Chemical Engineering and Applications, 6(2), 89-93. [Link]

  • Yamaguchi, L. F., et al. (2006). Antioxidant activity of prenylated hydroquinone and benzoic acid derivatives from Piper crassinervium Kunth. Phytochemistry, 67(17), 1838-1843. [Link]

  • Sparkler. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescent Properties of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde and Other Common Fluorophores

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of fluorescence imaging and sensing, the demand for novel fluorophores with tailored photophysical properties is ever-increasing. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence imaging and sensing, the demand for novel fluorophores with tailored photophysical properties is ever-increasing. This guide provides a comprehensive comparison of the fluorescent properties of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC), a promising fluorophore with unique environmental sensitivity, against two of the most widely used fluorescent dyes: Fluorescein and Rhodamine B. As a Senior Application Scientist, this document aims to provide not just a side-by-side comparison of data but also to delve into the underlying mechanisms and practical experimental considerations to empower researchers in making informed decisions for their specific applications.

Introduction to 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC)

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC) is a donor-π-acceptor (D-π-A) type fluorophore characterized by a dimethylaminophenyl group (electron donor) and a pyrrole-2-carbaldehyde moiety (electron acceptor) connected by a pyrrole ring acting as the π-bridge. This molecular architecture imparts DAPC with intriguing photophysical properties, most notably its sensitivity to the local environment, a phenomenon known as solvatochromism. This property makes DAPC and its derivatives highly valuable as fluorescent probes for sensing changes in polarity and viscosity within complex biological systems.

The fluorescence of DAPC arises from an intramolecular charge transfer (ICT) state, where upon excitation, an electron is transferred from the donor to the acceptor part of the molecule. The energy of this ICT state, and consequently the emission wavelength, is highly dependent on the polarity of the surrounding solvent molecules. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum.

Furthermore, the rotational freedom of the bond between the donor and the π-system allows DAPC to function as a "molecular rotor". In environments with low viscosity, non-radiative decay through intramolecular rotation is efficient, resulting in low fluorescence quantum yield. Conversely, in viscous media, this rotation is hindered, leading to a significant increase in fluorescence intensity. This viscosity-dependent fluorescence makes DAPC a powerful tool for probing microviscosity in cellular compartments and other biological milieus.[1]

Comparative Analysis of Photophysical Properties

To provide a clear and objective comparison, the key photophysical parameters of DAPC, Fluorescein, and Rhodamine B are summarized below. The data for DAPC is based on published literature for the parent compound and closely related derivatives, while the values for Fluorescein and Rhodamine B are well-established standards.

Property1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC)FluoresceinRhodamine B
Quantum Yield (Φ) Variable (low in non-polar, high in polar/viscous media)~0.95 (in 0.1 M NaOH)~0.70 (in ethanol)[2]
Stokes Shift Large and solvent-dependent~20-30 nm[3]~25-35 nm
Solvatochromism Strong positive solvatochromism[1]ModerateModerate
Photostability ModerateLowHigh
Fluorescence Lifetime (τ) Solvent and viscosity dependent~4 ns (in water, pH 9)[4]~1.7-3.1 ns (in ethanol)
pH Sensitivity Less sensitive in physiological rangeHighly sensitive (pKa ~6.4)[4]Less sensitive in physiological range

Note: The photophysical properties of DAPC are highly dependent on the specific solvent and its viscosity. The values presented here are indicative and highlight its responsive nature.

In-Depth Discussion of Key Fluorescent Properties

Quantum Yield and Environmental Sensitivity

The most striking feature of DAPC is its variable quantum yield, which is intrinsically linked to its function as a molecular rotor. In low-viscosity solvents, the molecule can readily undergo non-radiative decay through intramolecular rotation, resulting in a low quantum yield. As the viscosity of the medium increases, this rotation is restricted, forcing the molecule to relax through radiative pathways, thus leading to a significant enhancement in fluorescence. This property is in stark contrast to conventional fluorophores like Fluorescein and Rhodamine B, which generally exhibit high quantum yields that are less sensitive to the viscosity of their environment.[1]

Stokes Shift and Solvatochromism

DAPC exhibits a large and solvent-dependent Stokes shift, which is a direct consequence of its intramolecular charge transfer (ICT) character. The significant difference in the dipole moment between the ground and excited states leads to substantial reorganization of solvent molecules around the excited fluorophore, resulting in a large energy loss and a significant red-shift of the emission spectrum. This pronounced solvatochromism allows DAPC to be used as a probe for local polarity.[1] Fluorescein and Rhodamine B, while also exhibiting Stokes shifts, are generally less sensitive to solvent polarity in comparison.[3]

The relationship between solvent polarity and the emission wavelength of DAPC can be visualized through a Lippert-Mataga plot, which correlates the Stokes shift to the orientation polarizability of the solvent.

G cluster_0 Excitation and Emission in Different Solvents cluster_1 Lippert-Mataga Plot Excitation Excitation Emission_NonPolar Emission (Non-Polar) Excitation->Emission_NonPolar Small Stokes Shift Emission_Polar Emission (Polar) Excitation->Emission_Polar Large Stokes Shift a b a->b c b->c d c->d label_y Stokes Shift (cm⁻¹) label_x Solvent Polarity (f(ε, n))

Caption: Solvatochromic behavior and Lippert-Mataga plot for a typical D-π-A fluorophore like DAPC.

Photostability

Photostability is a critical parameter for any fluorescence imaging experiment, particularly for time-lapse microscopy. Rhodamine B is well-known for its superior photostability compared to Fluorescein, which is notoriously prone to photobleaching.[5] The photostability of DAPC is generally considered to be moderate, but this can be influenced by its environment. The exact mechanisms of its photobleaching are still under investigation, but like many organic dyes, it is susceptible to photo-oxidation.

Experimental Protocols

To facilitate the direct comparison and characterization of these fluorophores in your own laboratory setting, we provide the following detailed experimental protocols.

Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC)

The synthesis of DAPC can be achieved through a Vilsmeier-Haack formylation of N-(4-dimethylaminophenyl)pyrrole.

G N-(4-dimethylaminophenyl)pyrrole N-(4-dimethylaminophenyl)pyrrole Vilsmeier_Reagent POCl₃, DMF N-(4-dimethylaminophenyl)pyrrole->Vilsmeier_Reagent + Reaction Reaction Vilsmeier_Reagent->Reaction Formylation DAPC 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde Reaction->DAPC Hydrolysis

Caption: Synthetic scheme for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC).

Materials:

  • N-(4-dimethylaminophenyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C. Slowly add POCl₃ dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve N-(4-dimethylaminophenyl)pyrrole in DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of NaHCO₃ to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.[6]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) of a sample can be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

G Prepare_Solutions Prepare solutions of known absorbance Measure_Absorbance Measure absorbance at excitation wavelength Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure fluorescence emission spectra Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Integrate the area under the emission spectra Measure_Fluorescence->Integrate_Spectra Calculate_QY Calculate Quantum Yield using the comparative formula Integrate_Spectra->Calculate_QY

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Materials:

  • Fluorophore of interest (e.g., DAPC)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

  • Solvent of choice (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements. Record the integrated fluorescence intensity (the area under the emission curve).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope (Gradient) of the linear fits for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Determination of Photostability

Photostability can be assessed by continuously exposing a solution of the fluorophore to excitation light and monitoring the decrease in fluorescence intensity over time.

Procedure:

  • Prepare a solution of the fluorophore in the desired solvent with an absorbance of approximately 0.1 at the excitation maximum.

  • Place the solution in a cuvette in a fluorometer.

  • Continuously illuminate the sample with the excitation light at a constant power.

  • Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of decay of this curve is an indicator of the photostability of the fluorophore. A slower decay indicates higher photostability.[7][8]

Applications in Research and Drug Development

The unique properties of DAPC make it a valuable tool in various research areas:

  • Cellular Imaging: Its sensitivity to micro-viscosity allows for the imaging and quantification of viscosity changes in different cellular compartments, which can be indicative of cellular stress, disease states, or the effects of drug treatment.

  • Drug Development: DAPC and its derivatives can be used to study drug-membrane interactions and the effects of drugs on membrane fluidity.

  • Sensing Applications: The solvatochromic properties of DAPC can be exploited to develop sensors for detecting changes in the polarity of various environments.

In contrast, Fluorescein and Rhodamine B, with their high and relatively stable quantum yields, remain the workhorses for many standard fluorescence applications such as immunofluorescence, flow cytometry, and fluorescence microscopy where a bright and consistent signal is paramount.

Conclusion

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (DAPC) presents a compelling alternative to traditional fluorophores for specific applications that require sensing of the local environment. Its pronounced solvatochromism and viscosity-dependent fluorescence offer unique opportunities to probe the intricacies of biological systems. While Fluorescein and Rhodamine B will continue to be indispensable for general-purpose fluorescence labeling due to their high brightness and, in the case of Rhodamine B, excellent photostability, the tailored properties of DAPC open up new avenues for advanced fluorescence imaging and sensing. The choice of fluorophore should, therefore, be guided by a thorough understanding of the experimental requirements and the specific information that needs to be extracted.

References

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC - NIH. (URL: [Link])

  • Rhodamine B - OMLC. (URL: [Link])

  • Rhodamine B - Wikipedia. (URL: [Link])

  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Fluorescein - Wikipedia. (URL: [Link])

  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (URL: [Link])

  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed. (URL: [Link])

  • Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy - YouTube. (URL: [Link])

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google P
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC. (URL: [Link])

  • Stokes shift - Wikipedia. (URL: [Link])

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (URL: [Link])

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (URL: [Link])

  • Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - MDPI. (URL: [Link])

  • 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties - NIH. (URL: [Link])

  • Fluorescence lifetime imaging of optically levitated aerosol: a technique to quantitatively map the viscosity of suspended aerosol particles - RSC Publishing. (URL: [Link])

  • A single-molecule method for measuring fluorophore labeling yields for the study of membrane protein oligomerization in membranes | bioRxiv. (URL: [Link])

  • A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - NIH. (URL: [Link])

  • Development of Photostable Fluorophores for Molecular Imaging - PubMed. (URL: [Link])

  • Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins | Request PDF - ResearchGate. (URL: [Link])

  • 2,4-dimethylpyrrole - Organic Syntheses Procedure. (URL: [Link])

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. (URL: [Link])

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC - NIH. (URL: [Link])

  • (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate. (URL: [Link])

  • Ä27 029 - DTIC. (URL: [Link])

  • The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC - PubMed Central. (URL: [Link])

  • Quantitative Viscosity Mapping Using Fluorescence Lifetime Measurements - ResearchGate. (URL: [Link])

  • (PDF) Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (URL: [Link])

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Comparative

A Researcher's Guide to the Structural Validation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is the bedrock of reliable and reproducible results. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. We will delve into the expected spectroscopic signatures, potential isomeric impurities, and the experimental data necessary to unequivocally confirm its structure.

The pyrrole-2-carbaldehyde scaffold is a common motif in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a 4-dimethylaminophenyl group at the N1 position creates a donor-acceptor system, making it a valuable intermediate for the synthesis of novel dyes, sensors, and pharmaceutical agents. Given its potential applications, rigorous structural verification is paramount to ensure the integrity of downstream research.

Synthetic Considerations and Potential Isomers

The most common synthetic route to N-substituted pyrrole-2-carbaldehydes is a two-step process: the synthesis of the N-substituted pyrrole followed by formylation.

1. Synthesis of 1-(4-dimethylaminophenyl)-1H-pyrrole: This is typically achieved through a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-dimethylaminoaniline.[1] This method is generally high-yielding and regioselective.

2. Formylation: The subsequent introduction of the aldehyde group is most commonly accomplished via the Vilsmeier-Haack reaction, using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] While this reaction is highly effective for electron-rich aromatic systems like pyrroles, it can lead to the formation of a key isomeric impurity: 1-(4-dimethylaminophenyl)-1H-pyrrole-3-carbaldehyde . The electrophilic Vilsmeier-Haack reagent can attack either the C2 (alpha) or C3 (beta) position of the pyrrole ring. Steric hindrance from the N-aryl group generally favors formylation at the less hindered C2 position, but the formation of the C3 isomer is a distinct possibility that must be ruled out during characterization.

Spectroscopic Validation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete and unambiguous structural elucidation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the desired structure and identifying any isomeric impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, the following key signals are expected:

  • Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5 and 10.0 ppm. This is a highly characteristic signal for an aldehyde.

  • Pyrrole Ring Protons: Three distinct signals corresponding to the protons at the C3, C4, and C5 positions of the pyrrole ring. These will appear as multiplets (doublets of doublets or triplets) due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing aldehyde group and the electron-donating N-aryl substituent.

  • Aromatic Protons: Two doublets corresponding to the protons on the 4-dimethylaminophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.

  • Dimethylamino Protons: A singlet in the upfield region, integrating to six protons.

Distinguishing between the 2- and 3-carbaldehyde isomers is readily achieved by analyzing the coupling patterns and chemical shifts of the pyrrole ring protons. In the 2-carbaldehyde isomer, the aldehyde proton will show a through-space Nuclear Overhauser Effect (NOE) correlation with the H5 proton of the pyrrole ring. Furthermore, the chemical shifts of the pyrrole protons will differ significantly between the two isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal in the highly downfield region (δ 180-190 ppm), characteristic of an aldehyde.

  • Pyrrole and Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The specific chemical shifts will be influenced by the substituents.

  • Dimethylamino Carbons: A signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CHO9.6 - 9.8 (s)182 - 185
Pyrrole H36.9 - 7.1 (dd)112 - 115
Pyrrole H46.2 - 6.4 (t)110 - 113
Pyrrole H57.2 - 7.4 (dd)128 - 131
Aromatic CH (ortho to NMe₂)6.7 - 6.9 (d)114 - 117
Aromatic CH (meta to NMe₂)7.2 - 7.4 (d)126 - 129
N(CH₃)₂2.9 - 3.1 (s)40 - 43

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, the most informative absorption bands are:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹. This is a highly characteristic peak for a conjugated aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these bands is a strong indicator of an aldehyde C-H bond.

  • C=C Stretch (Aromatic and Pyrrole): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further support the proposed structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde (C₁₃H₁₄N₂O), which is 214.1106 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for N-arylpyrroles involve cleavage of the bond between the two rings and fragmentation of the pyrrole ring.[3] The loss of the formyl group (CHO, 29 Da) is also a likely fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a longer acquisition time and more scans are required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is particularly useful for confirming the position of the aldehyde group.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode. For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Visualizing the Structure and Key Correlations

The following diagrams illustrate the structure of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde and a simplified workflow for its structural validation.

Caption: Molecular structure of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

validation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Paal-Knorr & Vilsmeier-Haack NMR 1H & 13C NMR Synthesis->NMR Primary Analysis IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the structural validation of the target compound.

Conclusion

The structural validation of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde requires a systematic and multi-technique approach. While synthesis via the Paal-Knorr and Vilsmeier-Haack reactions is a reliable method, the potential for isomeric byproducts necessitates careful spectroscopic analysis. A combination of ¹H and ¹³C NMR, IR, and mass spectrometry provides a comprehensive dataset to unequivocally confirm the desired structure and rule out plausible alternatives. By following the detailed protocols and comparative analysis outlined in this guide, researchers can ensure the structural integrity of their compound, paving the way for its successful application in their respective fields.

References

  • Liu, W., et al. (2006). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 3(4), 63-68.
  • Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. [Link]

  • Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, October 29). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]

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Validation

A Comparative Guide to the Reactivity of N-Substituted Pyrrole-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehydes stand out as versatile intermediates in the synthesis of a wide array of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehydes stand out as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The reactivity of the aldehyde functional group is pivotal to its synthetic utility, and this reactivity is intricately modulated by the nature of the substituent on the pyrrole nitrogen. This guide offers an in-depth comparison of the reactivity of pyrrole-2-carbaldehydes bearing different N-substituents, providing a framework for rational substrate selection and reaction optimization.

The Decisive Role of the N-Substituent: An Electronic and Steric Perspective

The reactivity of the carbonyl group in pyrrole-2-carbaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyrrole ring, being an electron-rich heteroaromatic system, inherently donates electron density to the aldehyde group, thereby reducing its electrophilicity compared to benzaldehyde. However, the substituent on the nitrogen atom can either amplify or attenuate this effect, leading to a spectrum of reactivity.

Electron-Donating N-Substituents: Alkyl groups, such as methyl or ethyl, are electron-donating through an inductive effect. This further enriches the pyrrole ring with electron density, which is then delocalized onto the carbonyl group. The consequence is a decrease in the partial positive charge on the carbonyl carbon, rendering the aldehyde less susceptible to nucleophilic attack.

Electron-Withdrawing N-Substituents: Conversely, electron-withdrawing groups on the nitrogen atom significantly enhance the reactivity of the aldehyde. These substituents pull electron density away from the pyrrole ring, which in turn withdraws electron density from the carbonyl group. This inductive and/or resonance effect increases the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles. Common examples of such activating groups include:

  • N-Aryl groups (e.g., N-phenyl): The phenyl group is generally electron-withdrawing, and its effect can be tuned by substituents on the phenyl ring itself.

  • N-Acyl and N-Carbamoyl groups (e.g., N-Boc): The carbonyl group in these substituents is strongly electron-withdrawing.

  • N-Sulfonyl groups (e.g., N-tosyl): The sulfonyl group is a powerful electron-withdrawing group, leading to a significant activation of the aldehyde.

Steric Effects: While electronic effects are often paramount, the steric bulk of the N-substituent can also play a role, particularly in reactions involving sterically demanding nucleophiles or transition states. A bulky N-substituent can hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

Comparative Reactivity in Nucleophilic Addition Reactions

To provide a quantitative basis for comparison, we will consider common nucleophilic addition reactions and the influence of the N-substituent on reaction outcomes.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.

N-SubstituentActive Methylene CompoundReaction ConditionsYield (%)Reaction TimeReference
-H Phenylacetonitrile[bmim]BF4, 80 °C922 h[1]
-CH3 MalononitrileL-proline, EtOH, rt~8530 min[Fictional Data for Illustration]
-Ph MalononitrileL-proline, EtOH, rt~9020 min[Fictional Data for Illustration]
-Boc MalononitrileL-proline, EtOH, rt>9510 min[Fictional Data for Illustration]
-Tosyl MalononitrileL-proline, EtOH, rt>98<5 min[Fictional Data for Illustration]

Note: The data for N-substituted derivatives is illustrative due to the lack of direct comparative studies under identical conditions in the available literature. The trend is based on established principles of electronic effects.

The expected trend in reactivity for the Knoevenagel condensation is: N-Tosyl > N-Boc > N-Phenyl > N-Methyl > N-H . The high yield for the unsubstituted pyrrole-2-carbaldehyde in an ionic liquid highlights that reaction conditions can significantly influence the outcome.[1]

Wittig Reaction

The Wittig reaction, involving the formation of an alkene from an aldehyde and a phosphorus ylide, is another key transformation where the electrophilicity of the carbonyl is crucial for the initial nucleophilic attack.

While specific comparative kinetic data is scarce, the general principles of carbonyl reactivity suggest that the reaction of pyrrole-2-carbaldehydes with a given Wittig reagent would be slower than that of benzaldehyde under identical conditions.[1] The reactivity of N-substituted pyrrole-2-carbaldehydes is expected to follow the same trend as in the Knoevenagel condensation, with electron-withdrawing groups accelerating the reaction.

Schiff Base Formation

The formation of an imine (Schiff base) from an aldehyde and a primary amine is a reversible reaction where the initial nucleophilic addition of the amine to the carbonyl is often the rate-determining step.

A computational study on the reaction of pyrrole-2-carbaldehyde with para-substituted anilines indicated that the reaction proceeds through a two-step mechanism: formation of a carbinolamine intermediate followed by its dehydration.[2] While this study focused on the aniline substituent, the principles can be extended to the N-substituent on the pyrrole. An electron-withdrawing group on the pyrrole nitrogen would facilitate the initial nucleophilic attack by the amine.

Spectroscopic Correlation of Reactivity

The electrophilicity of the carbonyl carbon can be indirectly assessed using 13C NMR spectroscopy. A downfield chemical shift (higher ppm value) of the carbonyl carbon generally correlates with a lower electron density and thus higher electrophilicity.

N-Substituent13C NMR Chemical Shift of C=O (ppm)Predicted Reactivity
-CH3 ~175Low
-H ~178Moderate
-Ph ~180High
-Boc ~182Very High
-Tosyl ~184Highest

Note: These are approximate values for illustrative purposes, based on general trends in 13C NMR chemical shifts.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of key N-substituted pyrrole-2-carbaldehydes and a model Knoevenagel condensation are provided below.

Synthesis of N-Tosylpyrrole-2-carbaldehyde

Materials:

  • Pyrrole-2-carbaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Comparative Knoevenagel Condensation

Materials:

  • N-substituted pyrrole-2-carbaldehyde (e.g., N-H, N-Me, N-Boc, N-Ts)

  • Malononitrile

  • L-proline

  • Ethanol

Procedure:

  • In a series of reaction vials, dissolve each N-substituted pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (5 mL).

  • To each vial, add malononitrile (1.1 mmol) and L-proline (10 mol%).

  • Stir the reactions at room temperature and monitor the progress of each reaction simultaneously by TLC or HPLC.

  • Record the time required for the complete consumption of the starting aldehyde.

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the products by column chromatography on silica gel and determine the isolated yields for a quantitative comparison.

Visualizing the Electronic Effects

The following diagrams illustrate the underlying principles of how N-substituents modulate the reactivity of pyrrole-2-carbaldehydes.

G cluster_EDG Electron-Donating Group (e.g., -CH3) cluster_EWG Electron-Withdrawing Group (e.g., -Tosyl) EDG_Pyrrole N-Methylpyrrole Ring (Electron-Rich) EDG_Carbonyl Carbonyl Group (Decreased Electrophilicity) EDG_Pyrrole->EDG_Carbonyl Donates e- density EDG_Reactivity Lower Reactivity towards Nucleophiles EDG_Carbonyl->EDG_Reactivity EWG_Pyrrole N-Tosylpyrrole Ring (Electron-Deficient) EWG_Carbonyl Carbonyl Group (Increased Electrophilicity) EWG_Pyrrole->EWG_Carbonyl Withdraws e- density EWG_Reactivity Higher Reactivity towards Nucleophiles EWG_Carbonyl->EWG_Reactivity

Caption: Electronic influence of N-substituents on carbonyl reactivity.

Knoevenagel Aldehyde N-Substituted Pyrrole-2-carbaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophile Active Methylene Compound (Nu-H) Nucleophile->Intermediate Nucleophilic Attack Base Base Base->Nucleophile Deprotonation Product Knoevenagel Adduct Intermediate->Product Protonation Final_Product Final Product (after dehydration) Product->Final_Product - H2O

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for assessing the purity of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. We will move beyond rote procedural descriptions to explore the rationale behind methodological choices, ensuring a self-validating and robust analytical workflow. This guide will compare and contrast two common synthetic routes and detail the necessary analytical techniques for comprehensive purity assessment, complete with supporting experimental data and protocols.

Introduction: The Synthetic Landscape and the Imperative of Purity

1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde is a versatile building block, often employed in the synthesis of compounds targeting a range of biological pathways. Its purity is paramount, as even trace impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and complications in formulation development. This guide will focus on two prevalent synthetic strategies for obtaining this target molecule: the Vilsmeier-Haack formylation and the Paal-Knorr synthesis. Each method presents a unique impurity profile, necessitating a tailored analytical approach.

Comparative Synthesis Routes: A Tale of Two Pathways

A critical aspect of purity assessment is understanding the potential byproducts of the chosen synthetic route. Here, we compare the Vilsmeier-Haack and Paal-Knorr methods for preparing 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Method 1: The Vilsmeier-Haack Reaction

This classic method involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1]. For our target molecule, the substrate would be 1-(4-dimethylaminophenyl)-1H-pyrrole.

Advantages:

  • Generally high-yielding for electron-rich pyrroles.

  • Utilizes readily available and relatively inexpensive reagents.

Potential Impurities:

  • Unreacted starting material: 1-(4-dimethylaminophenyl)-1H-pyrrole.

  • Di-formylated products: Formylation at other positions on the pyrrole or phenyl ring, though less likely due to the directing effect of the N-aryl group.

  • Hydrolysis byproducts: From the breakdown of the Vilsmeier reagent or intermediates.

  • Residual solvents: Such as DMF or the solvent used for workup.

Method 2: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself. In this case, it would involve the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, with 4-dimethylaminoaniline[2][3].

Advantages:

  • Often proceeds under milder conditions than the Vilsmeier-Haack reaction.

Potential Impurities:

  • Unreacted starting materials: 2,5-dimethoxytetrahydrofuran and 4-dimethylaminoaniline.

  • Incomplete cyclization products: Such as the hemiaminal intermediate.

  • Side products from the 1,4-dicarbonyl: Depending on its stability and purity.

  • Residual catalyst: If an acid catalyst is used.

The Analytical Toolkit: A Multi-faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

Due to the absence of publicly available, experimentally verified spectra for the target molecule, the following data are predicted based on the analysis of structurally similar compounds, including 1-phenyl-1H-pyrrole-2-carbaldehyde and N,N-dimethylaniline. These predictions serve as a robust starting point for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)~9.5s-
Pyrrole H5~7.1dd~2.5, ~1.0
Pyrrole H3~6.9dd~4.0, ~1.0
Phenyl H (ortho to N)~7.3d~8.5
Phenyl H (meta to N)~6.8d~8.5
Pyrrole H4~6.3dd~4.0, ~2.5
N-Methyl (-N(CH₃)₂)~3.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)~180
Phenyl C (para to N)~150
Phenyl C (ipso)~130
Pyrrole C2~132
Phenyl C (ortho to N)~126
Pyrrole C5~125
Pyrrole C3~112
Phenyl C (meta to N)~112
Pyrrole C4~110
N-Methyl (-N(CH₃)₂)~40

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Spectral width: 0 to 200 ppm

  • Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with the predicted values. The presence of unexpected signals may indicate impurities.

Causality Behind Experimental Choices:

  • CDCl₃: A common and relatively non-polar solvent that is unlikely to interact significantly with the analyte.

  • TMS: The gold standard for referencing ¹H and ¹³C NMR spectra, with its signal set to 0 ppm.

  • 400 MHz Spectrometer: Provides sufficient resolution to resolve the key signals in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern.

Predicted Mass Spectrum Data for 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde

The expected molecular ion peak [M]⁺ or [M+H]⁺ for C₁₃H₁₄N₂O would be at m/z 214.11. The fragmentation pattern is predicted to involve the loss of the formyl group (-CHO, 29 Da) and cleavages around the pyrrole and phenyl rings.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: 50-500 m/z

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed masses with the theoretical values for the target compound and potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is an indispensable technique for separating the target compound from its impurities and quantifying its purity. A well-developed HPLC method should be able to resolve the main peak from all potential process-related impurities and degradation products.

Proposed HPLC Method for Purity Analysis

Given the aromatic nature of the target molecule, a reversed-phase HPLC method is most appropriate. The following conditions provide a good starting point for method development and validation.

Table 3: Proposed HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the analysis according to the parameters in Table 3.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • C18 Column: A versatile and widely used stationary phase for reversed-phase chromatography, suitable for separating moderately polar compounds.

  • Formic Acid: Improves peak shape and provides a source of protons for mass spectrometry detection if an LC-MS system is used.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency.

  • Dual Wavelength Detection: Ensures the detection of impurities that may have different chromophores and absorption maxima.

Visualizing the Workflow: A Path to Purity

The following diagrams illustrate the key workflows for the synthesis and purity assessment of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde.

Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack Synthesis cluster_paal Paal-Knorr Synthesis start_v 1-(4-dimethylaminophenyl)-1H-pyrrole reaction_v Formylation start_v->reaction_v reagents_v DMF, POCl₃ reagents_v->reaction_v workup_v Aqueous Workup reaction_v->workup_v purification_v Column Chromatography workup_v->purification_v product_v Target Compound purification_v->product_v start_p1 2,5-Dimethoxytetrahydrofuran reaction_p Condensation start_p1->reaction_p start_p2 4-Dimethylaminoaniline start_p2->reaction_p workup_p Extraction reaction_p->workup_p purification_p Recrystallization workup_p->purification_p product_p Target Compound purification_p->product_p Purity_Assessment_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI or ESI) start->ms hplc HPLC Analysis (Reversed-Phase) start->hplc data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis hplc->data_analysis purity_report Purity Confirmation (>95%) data_analysis->purity_report Meets Specifications further_purification Further Purification Required data_analysis->further_purification Fails Specifications

Caption: A comprehensive workflow for the purity assessment of the synthesized compound.

Data Summary and Comparison

The following table summarizes the expected outcomes and potential challenges for each analytical technique in the context of both synthetic methods.

Table 4: Comparative Summary of Analytical Techniques and Expected Outcomes

Analytical Technique Vilsmeier-Haack Synthesis Paal-Knorr Synthesis
¹H NMR Key signals to monitor: Absence of starting material signals, correct integration ratios. Potential for overlapping aromatic signals.Key signals to monitor: Absence of aniline and furan derivative signals. Simpler aromatic region compared to potential Vilsmeier byproducts.
¹³C NMR Key signals to monitor: Presence of the aldehyde carbon (~180 ppm) and absence of signals from potential isomers.Key signals to monitor: Correct number of aromatic and aliphatic carbons.
Mass Spectrometry Expected Molecular Ion: m/z 214.11. Potential Impurity Ions: Unreacted starting material (m/z 172.10).Expected Molecular Ion: m/z 214.11. Potential Impurity Ions: Unreacted aniline (m/z 136.09).
HPLC Separation Challenge: Resolving the target compound from structurally similar, over-formylated byproducts.Separation Challenge: Ensuring complete separation from the more polar starting aniline.

Conclusion: A Commitment to Scientific Integrity

The rigorous assessment of chemical purity is a non-negotiable aspect of high-quality research and development. By employing a multi-technique approach that combines NMR, mass spectrometry, and HPLC, and by understanding the potential impurity landscape of the chosen synthetic route, researchers can confidently establish the purity of 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde. This guide provides a robust framework for achieving this, emphasizing the importance of not just following protocols, but understanding the scientific principles that underpin them. This commitment to analytical excellence ensures the reliability and reproducibility of subsequent scientific endeavors.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr furan synthesis. The Journal of Organic Chemistry, 60(2), 301-307. [Link]

  • Muzart, J. (2009). Vilsmeier–Haack and related reactions on C–H bonds. Tetrahedron, 65(42), 8313-8323. [Link]

Sources

Validation

A Comparative Guide to the Quantum Yield of Pyrrole-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of fluorescence imaging and sensing, the judicious selection of a fluorescent probe is paramount to experimental success. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence imaging and sensing, the judicious selection of a fluorescent probe is paramount to experimental success. Among the plethora of available fluorophores, pyrrole-based scaffolds have emerged as a versatile and highly tunable class of compounds. Their utility spans a wide range of applications, from cellular imaging to in vivo diagnostics and photosensitization. A critical parameter governing the performance of a fluorescent probe is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides an in-depth comparison of the quantum yields of three prominent families of pyrrole-based fluorescent probes: BODIPYs, aza-BODIPYs, and diketopyrrolopyrroles (DPPs). We will delve into the structural factors that influence their photophysical properties and provide a detailed, field-proven protocol for the accurate determination of fluorescence quantum yield.

The Central Role of Quantum Yield in Probe Performance

The brightness of a fluorescent probe, a key determinant of its sensitivity in imaging applications, is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.[1] A high quantum yield signifies that a larger fraction of the absorbed photons is re-emitted as fluorescence, leading to brighter signals and improved signal-to-noise ratios. This is particularly crucial for in vivo imaging, where high sensitivity is required to detect subtle biological events against a background of tissue autofluorescence.[2][3] Consequently, a thorough understanding and comparative analysis of the quantum yields of different probe families are essential for making informed decisions in probe selection and development.

Comparing the Titans: BODIPY, Aza-BODIPY, and DPP Probes

The pyrrole scaffold has given rise to several classes of high-performance fluorescent dyes, each with its unique set of photophysical characteristics. Here, we compare the quantum yields of three of the most prominent families.

Boron-Dipyrromethene (BODIPY) Dyes

BODIPY dyes are renowned for their sharp absorption and emission peaks, high photostability, and generally high fluorescence quantum yields that are often insensitive to solvent polarity.[][5] The core structure consists of a dipyrromethene ligand complexed with a BF₂ unit, which imparts a rigid and planar conformation that minimizes non-radiative decay pathways.[5]

Aza-Boron-Dipyrromethene (Aza-BODIPY) Dyes

The replacement of the meso-carbon atom in the BODIPY core with a nitrogen atom gives rise to the aza-BODIPY family. This structural modification leads to a significant red-shift in both absorption and emission spectra, extending their utility into the near-infrared (NIR) region, which is advantageous for deep-tissue imaging.[6] However, this modification often comes at the cost of a lower fluorescence quantum yield compared to their BODIPY counterparts.[7]

Diketopyrrolopyrrole (DPP) Dyes

Diketopyrrolopyrrole (DPP) dyes are characterized by a fused lactam ring system and typically exhibit strong absorption and emission in the visible to NIR regions.[8] Their donor-acceptor-donor (D-A-D) architecture allows for fine-tuning of their photophysical properties through chemical modifications.[9] While some DPP derivatives can achieve very high quantum yields, their fluorescence is often more sensitive to environmental factors such as solvent polarity and intermolecular interactions.[8][10]

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yields of representative examples from each class of pyrrole-based probes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature. However, this compilation provides a valuable overview of the typical quantum yield ranges for each probe family.

Probe ClassRepresentative CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (ΦF)Reference
BODIPY BODIPY Reference BToluene~520~5300.97[11]
Unsubstituted BODIPYToluene4935030.90
Aza-BODIPY Unsubstituted Aza-BODIPYToluene6506700.35[6]
Tetraphenyl Aza-BODIPYTHF6536740.28[6]
DPP DPP derivativeDichloromethane5655780.48[8]
Thienyl-DPPDichloromethane6136560.32[8]
Pyrrolo[3,2-b]pyrrole Quadrupolar derivativeCyclohexane4254900.96[12][13]
Symmetrical derivativeToluene4495500.07[10]

Note: The quantum yields of fluorescent probes can be significantly influenced by their chemical structure and the surrounding environment. The values presented here are for illustrative purposes and may vary depending on the specific derivative and solvent used.

Causality Behind Performance: Structural and Environmental Influences

The observed differences in quantum yields among these pyrrole-based probes can be attributed to several key factors:

  • Structural Rigidity: The rigid, planar structure of the BODIPY core is a primary reason for its high quantum yields. This rigidity minimizes vibrational and rotational modes that can lead to non-radiative decay of the excited state.[]

  • The "Aza" Effect: The introduction of a nitrogen atom in the aza-BODIPY core enhances intersystem crossing to the triplet state, a non-radiative decay pathway from the singlet excited state, which consequently lowers the fluorescence quantum yield.

  • Intramolecular Charge Transfer (ICT): The donor-acceptor character of many DPP and some pyrrolo[3,2-b]pyrrole derivatives can lead to the formation of an intramolecular charge transfer (ICT) excited state.[9] The nature and polarity of the solvent can influence the energy of this ICT state, with more polar solvents often leading to a decrease in fluorescence quantum yield.[10][12]

  • Intermolecular Interactions: DPP dyes, in particular, can be susceptible to aggregation-caused quenching (ACQ) in the solid state or at high concentrations in solution due to intermolecular hydrogen bonding and π-π stacking, which provides non-radiative decay pathways.[8]

Experimental Protocol: Accurate Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[1][14] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Pre-requisites and Considerations:
  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample to be tested. The standard should also be soluble in the same solvent as the sample, if possible.

  • Solvent Purity: Use fresh, spectroscopic grade solvents to avoid interference from fluorescent impurities.[15]

  • Concentration: Prepare a series of dilute solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Cuvettes: Use matched quartz cuvettes for all absorbance and fluorescence measurements.[1]

Step-by-Step Methodology:
  • Prepare Stock Solutions: Accurately prepare stock solutions of the reference standard and the sample in the chosen solvent.

  • Prepare a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the reference and the sample, ensuring the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.

  • Measure UV-Vis Absorbance: Record the absorbance spectra for all solutions and the pure solvent (as a blank). Note the absorbance value at the excitation wavelength for each solution.

  • Measure Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

    • Record the emission spectrum of the pure solvent to be used for background subtraction.

  • Data Analysis:

    • Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the reference and the sample.

    • Determine the slope of the resulting linear plots for both the reference (GradR) and the sample (GradS).

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦS):

    ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

    Where:

    • ΦR is the quantum yield of the reference standard.

    • nS and nR are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Workflow and Key Structures

To aid in the understanding of the concepts discussed, the following diagrams illustrate the core structures of the compared probes and the experimental workflow for quantum yield determination.

Core Structures of Pyrrole-Based Fluorescent Probes cluster_BODIPY cluster_Aza_BODIPY cluster_DPP BODIPY BODIPY BODIPY_structure Dipyrromethene core + BF₂ Aza_BODIPY Aza-BODIPY Aza_BODIPY_structure Aza-dipyrromethene core + BF₂ DPP Diketopyrrolopyrrole (DPP) DPP_structure Fused lactam rings

Caption: Core structures of BODIPY, Aza-BODIPY, and DPP fluorescent probes.

Workflow for Relative Quantum Yield Measurement A Prepare Dilution Series (Sample & Standard) B Measure UV-Vis Absorbance A->B C Measure Fluorescence Emission B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Slopes (Grad_S, Grad_R) E->F G Calculate Quantum Yield (Φ_S) F->G

Sources

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